ENMD-2076

Übersicht

Beschreibung

ENMD-981693 ist ein neuartiges, oral wirksames Molekül, das durch ein Screening-Verfahren entdeckt wurde, das auf Aurora-Kinasen, einer Familie von Serin/Threonin-Kinasen, die für den mitotischen Fortschritt unerlässlich sind, ausgerichtet war. Es ist selektiv für die Aurora-A-Isoform und hat eine signifikante Aktivität gegen eine breite Palette von Tyrosinkinase-Zielen gezeigt, was es zu einem vielversprechenden Kandidaten für onkologische Therapien macht .

Herstellungsmethoden

Die Synthese von ENMD-981693 umfasst die Herstellung einer Vinyl-Pyrimidin-Freibase. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter die Bildung eines Pyrimidinrings und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die industriellen Produktionsmethoden beinhalten die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

The synthesis of ENMD-981693 involves the preparation of a vinyl-pyrimidine free base. The compound is synthesized through a series of reactions, including the formation of a pyrimidine ring and subsequent functionalization to introduce the necessary substituents. The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

ENMD-981693 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, bei denen bestimmte Substituenten am Pyrimidinring durch andere funktionelle Gruppen ersetzt werden können.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

ENMD-981693 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und die Rolle von Aurora-Kinasen bei der Zellteilung zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der Zellzyklusregulation und Apoptose zu untersuchen.

Medizin: ENMD-981693 hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht. .

Wirkmechanismus

ENMD-981693 entfaltet seine Wirkung durch die Hemmung mehrerer Kinaseziele, darunter Aurora A, Flt3, CSF1R, Lck, JAK2 und c-Kit. Die Hemmung dieser Kinasen stört kritische Signalwege, die an der Zellteilung, Angiogenese und dem Tumorwachstum beteiligt sind. Die Verbindung induziert eine G2/M-Zellzyklusarretierung, gefolgt von Apoptose, ohne Endoreduplikation zu verursachen, was ein häufiges Problem bei anderen Aurora-B-Inhibitoren ist .

Wissenschaftliche Forschungsanwendungen

ENMD-981693 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study kinase inhibition and the role of Aurora kinases in cell division.

Biology: The compound is used to investigate the mechanisms of cell cycle regulation and apoptosis.

Medicine: ENMD-981693 has shown significant antitumor activity in preclinical models, making it a potential candidate for cancer therapy. .

Wirkmechanismus

ENMD-981693 exerts its effects by inhibiting multiple kinase targets, including Aurora A, Flt3, CSF1R, Lck, JAK2, and c-Kit. The inhibition of these kinases disrupts critical signaling pathways involved in cell division, angiogenesis, and tumor growth. The compound induces G2/M cell cycle arrest followed by apoptosis, without causing endo-reduplication, which is a common issue with other Aurora B inhibitors .

Vergleich Mit ähnlichen Verbindungen

ENMD-981693 ist einzigartig in seiner Selektivität für die Aurora-A-Isoform und seinem breiten Aktivitätsspektrum gegen mehrere Tyrosinkinase-Ziele. Ähnliche Verbindungen sind:

Imatinib: Ein Kinaseinhibitor, der bei chronischer myeloischer Leukämie eingesetzt wird, jedoch ein anderes Aktivitätsspektrum aufweist.

MK-0457 (VX-680): Ein Aurora-Kinase-Inhibitor, der auch Aurora B angreift, was zu Endoreduplikation führt.

AZD1152: Ein weiterer Aurora-Kinase-Inhibitor mit einem anderen Selektivitätsprofil.

ENMD-981693 zeichnet sich durch seine Fähigkeit aus, eine große Bandbreite an Kinasen zu hemmen, und seine potente Antitumoraktivität in präklinischen Modellen .

Biologische Aktivität

ENMD-2076 is a novel orally active small molecule that functions primarily as an inhibitor of Aurora A kinase and various angiogenic pathways. This compound has garnered attention for its potential therapeutic applications in treating various malignancies, including solid tumors and hematologic cancers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's mechanism of action involves several critical pathways associated with tumor growth and survival:

- Aurora A Kinase Inhibition : this compound selectively inhibits Aurora A kinase, which plays a vital role in mitosis. This inhibition disrupts cell division, leading to apoptosis in cancer cells.

- Angiogenesis Inhibition : The compound also targets angiogenic kinases such as VEGFRs (Vascular Endothelial Growth Factor Receptors) and FGFRs (Fibroblast Growth Factor Receptors), hindering the formation of new blood vessels essential for tumor growth .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines:

- IC50 Values : The compound exhibited IC50 values ranging from 0.025 to 0.7 μmol/L against a wide range of human solid tumors and hematologic cancer cell lines .

In Vivo Studies

In animal models, this compound has shown promising results:

- Tumor Regression : In xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, this compound induced regression or complete inhibition of tumor growth at well-tolerated doses .

- Pharmacodynamics : Single doses of this compound resulted in sustained inhibition of Flt3 activation and angiogenic tyrosine kinases like VEGFR2/KDR and FGFR1/2 .

Phase I Trials

Initial clinical trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetic profiles. Results indicated biologic activity in patients with refractory advanced solid malignancies .

Phase II Trials

Several Phase II trials have been conducted to evaluate the efficacy of this compound in specific cancer types:

- Triple-Negative Breast Cancer (TNBC) :

- Soft Tissue Sarcoma :

- Other Malignancies :

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Patient Response : In one trial involving patients with metastatic TNBC, two patients achieved partial responses lasting over six months, while a significant percentage maintained stable disease .

Summary Table of Key Findings

| Study Type | Cancer Type | Objective Response Rate | Notable Findings |

|---|---|---|---|

| Phase I | Various Solid Tumors | N/A | Established MTD; pharmacokinetic profiles studied |

| Phase II | Triple-Negative Breast | 16.7% | Correlation between p53/p73 levels and sensitivity |

| Phase II | Soft Tissue Sarcoma | N/A | Identified mutations linked to treatment benefit |

| Preclinical Studies | Various Tumor Models | N/A | Induced apoptosis; inhibited angiogenesis |

Eigenschaften

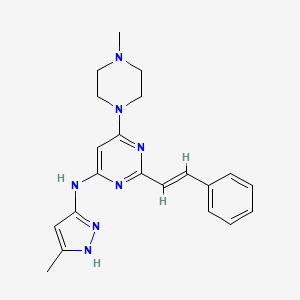

IUPAC Name |

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYVHBZHAISJM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239430 | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934353-76-1 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENMD-2076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENMD-981693 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ENMD-2076 and what makes it a promising anti-cancer agent?

A1: (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, also known as this compound, is a novel, orally active small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival. [, , ] This includes inhibiting angiogenesis, proliferation, and cell cycle progression. [] this compound demonstrates selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). []

Q2: What is the mechanism of action of this compound?

A2: this compound primarily acts by inhibiting Aurora A kinase, along with other angiogenic kinases including VEGFR2/KDR and FGFR1 and 2. [, , ] This multi-targeted approach leads to G2/M cell cycle arrest, increased aneuploidy, and ultimately, cell death in susceptible cancer cell lines. [] In vivo, this compound exhibits antitumor activity through multiple mechanisms including anti-proliferative, anti-angiogenic, and anti-metabolic effects. []

Q3: What cancers has this compound shown preclinical activity against?

A3: Preclinical studies have shown promising results for this compound in various cancer models including:

- Triple-negative breast cancer (TNBC): Demonstrates robust anti-cancer activity, especially in models with p53 mutations. [, , , , , ]

- Hepatocellular carcinoma (HCC): Shows significant tumor growth inhibition in xenograft models, outperforming sorafenib. [, ]

- Multiple myeloma (MM): Exhibits potent single-agent activity and synergistic effects when combined with lenalidomide. [, , , , ]

- Acute myeloid leukemia (AML): Shows activity and potential to overcome chemo-resistance, particularly when combined with cytarabine. [, , , ]

- Colorectal cancer (CRC): Displays anti-proliferative effects, cell cycle arrest, and anti-tumor activity in both cell lines and patient-derived xenograft models. [, ]

Q4: What is the role of p53 in the anti-tumor activity of this compound?

A4: In TNBC, the sensitivity to this compound appears to be influenced by p53 status. [] Preclinical models indicate that cell lines with a p53 mutation and increased p53 expression tend to be more sensitive to the cytotoxic and pro-apoptotic effects of this compound. [] Interestingly, even in models with mutant p53, treatment with this compound led to increased p53 and p73 levels. [] This suggests a complex interplay between this compound and the p53 pathway, warranting further investigation.

Q5: What are the potential biomarkers for predicting response to this compound?

A5: Research on predictive biomarkers for this compound is ongoing. Some findings suggest potential correlations:

- TNBC: p53 mutation and increased p53 expression were associated with greater sensitivity to this compound. [, ] Additionally, p73 upregulation correlated with sensitivity, while its loss and increased senescence markers were linked to resistance. []

- HCC: Overexpression of FGFR1 may serve as a predictive biomarker for response to this compound. []

- OCCC: Loss of ARID1A correlated with better progression-free survival (PFS) on this compound, suggesting its potential as a predictive biomarker. []

Q6: Has this compound shown efficacy in clinical trials?

A6: this compound has been evaluated in multiple Phase I and II clinical trials:

- Ovarian Cancer: In a Phase II trial for platinum-resistant ovarian cancer, this compound demonstrated activity with an acceptable safety profile. [, ]

- TNBC: A two-institution Phase II trial in patients with locally advanced or metastatic TNBC refractory to prior chemotherapy showed a 6-month clinical benefit rate of 16.7%. []

- Fibrolamellar Carcinoma (FLC): A Phase II trial did not show significant efficacy for this compound as a single agent in this cancer type. []

- Other Cancers: Phase I trials have been conducted in various hematological malignancies, including AML and MM, showing promising results and paving the way for further investigation. [, ]

Q7: What are the known mechanisms of resistance to this compound?

A7: Similar to other kinase inhibitors, resistance to this compound can develop. Research suggests:

- TNBC: Senescence, characterized by p73 loss and increased p16 expression and senescence-associated beta-galactosidase activity, was associated with both intrinsic and acquired resistance. []

- Leukemia: In vitro models of resistance to the Aurora B inhibitor ZM447439, structurally similar to this compound, showed a specific point mutation (G160E) in the kinase domain of Aurora B. This mutation may hinder the binding of Aurora kinase inhibitors, suggesting a potential mechanism for acquired resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.